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Compound Focus: Calpeptin

CAS No.: 117591-20-5

Cat. No.: S548332

The table below summarizes key experimental data for Calpeptin and its analogs, highlighting the stark

difference between its potency against host cathepsins and viral Mpro.

Compound SARS-CoV-2 Cathepsin LKi VERO E6 Cell Primary Antiviral

P Mpro Ki (nM) (pM) Antiviral EC50 (nM) Target Inference

Calpeptin 4,500,000 (4.5 131 [1] 183 [1] Host Cathepsin L
UM) [1]

S- 4,700,000 (4.7 148 [1] 120 [1] Host Cathepsin L

Calpeptin uM) [1]

GC-376 <100 [1] 259 [1] 1071 [1] Viral Mpro

Mechanism of Action and Experimental Evidence

The data indicates that Calpeptin's antiviral effect is achieved through host-directed therapy. It potently
blocks the endosomal entry pathway of SARS-CoV-2, which relies on host cysteine cathepsins like
Cathepsin L (CatL) to activate the viral spike protein [1] [2].
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Pathway of Viral Entry and Calpeptin Inhibition

The following diagram illustrates the two primary entry pathways of SARS-CoV-2 and the specific step

where Calpeptin acts.
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Key Experimental Protocols
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The conclusions about Calpeptin's activity are supported by several rigorous experimental methods:

¢ Enzyme Inhibition Assays: Ki values were determined using protease inhibition assays where the
enzymatic activity of purified Mpro and various cathepsins was measured in the presence of the
inhibitors. The rate of cleavage of a synthetic substrate was monitored to calculate inhibition
constants [1] [2].

X-ray Crystallography: The covalent binding mode of Calpeptin to the active site cysteine (Cys25)
of Cathepsin L, as well as to Cys145 of Mpro, was directly visualized and confirmed using X-ray
crystallography. This provides atomic-level structural evidence for its mechanism [1] [2].

Cell-Based Infection Assays: Antiviral potency (EC50) was evaluated using SARS-CoV-2 infection
assays in cell lines like VERO E6. These experiments measure the compound's ability to reduce
viral replication in a live cell system, confirming its biological relevance [3] [1].

Implications for Research and Drug Development

Based on the consolidated data, Calpeptin should be classified and utilized primarily as a highly potent

host cathepsin inhibitor.

¢ For virology research: Calpeptin is an excellent tool compound for studying the endosomal entry
pathway of SARS-CoV-2, especially for variants like Omicron that are more dependent on this route
[4].

For drug development: Targeting host factors like cathepsins is a strategy that could potentially offer
broader-spectrum activity against different viral variants and even other coronaviruses, as the host
protein is less mutable than viral targets [1] [2]. However, this approach also carries a higher
inherent risk of side effects due to interference with host physiology, which requires careful
evaluation [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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